molecular formula C13H19N3O2 B13512825 benzylN-(1,4-diazepan-6-yl)carbamate

benzylN-(1,4-diazepan-6-yl)carbamate

Cat. No.: B13512825
M. Wt: 249.31 g/mol
InChI Key: XKPIOPRPOWJPQN-UHFFFAOYSA-N
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Description

Benzyl N-(1,4-diazepan-6-yl)carbamate is a chemical compound with the molecular formula C16H20N4O2. It belongs to the carbamate family and is characterized by the presence of a benzyl group attached to a diazepane ring through a carbamate linkage. This compound has various applications in different fields, including pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1,4-diazepan-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of benzyl N-(1,4-diazepan-6-yl)carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,4-diazepan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-(1,4-diazepan-6-yl)carbamate oxides, while reduction can produce benzyl N-(1,4-diazepan-6-yl)amine .

Scientific Research Applications

Benzyl N-(1,4-diazepan-6-yl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-(1,4-diazepan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the diazepane ring, making it less versatile in certain applications.

    N-(1,4-diazepan-6-yl)carbamate: Does not have the benzyl group, which can affect its reactivity and binding properties.

Uniqueness

Benzyl N-(1,4-diazepan-6-yl)carbamate is unique due to the presence of both the benzyl group and the diazepane ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl N-(1,4-diazepan-6-yl)carbamate

InChI

InChI=1S/C13H19N3O2/c17-13(16-12-8-14-6-7-15-9-12)18-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2,(H,16,17)

InChI Key

XKPIOPRPOWJPQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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